molecular formula C8H12F3NO2 B13223667 3-[5-(Trifluoromethyl)pyrrolidin-2-yl]propanoic acid

3-[5-(Trifluoromethyl)pyrrolidin-2-yl]propanoic acid

Cat. No.: B13223667
M. Wt: 211.18 g/mol
InChI Key: PLWZSCLEJDASFO-UHFFFAOYSA-N
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Description

3-[5-(Trifluoromethyl)pyrrolidin-2-yl]propanoic acid is a compound that features a trifluoromethyl group attached to a pyrrolidine ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Trifluoromethyl)pyrrolidin-2-yl]propanoic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[5-(Trifluoromethyl)pyrrolidin-2-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 3-[5-(Trifluoromethyl)pyrrolidin-2-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(Trifluoromethyl)pyrrolidin-2-yl]propanoic acid is unique due to the presence of the trifluoromethyl group attached to the pyrrolidine ring, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H12F3NO2

Molecular Weight

211.18 g/mol

IUPAC Name

3-[5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid

InChI

InChI=1S/C8H12F3NO2/c9-8(10,11)6-3-1-5(12-6)2-4-7(13)14/h5-6,12H,1-4H2,(H,13,14)

InChI Key

PLWZSCLEJDASFO-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1CCC(=O)O)C(F)(F)F

Origin of Product

United States

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